molecular formula C8H7BrF3NO B2471776 5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 1373243-81-2

5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B2471776
CAS No.: 1373243-81-2
M. Wt: 270.049
InChI Key: BNPIMUVHBBOWQL-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a bromomethyl group and a trifluoroethoxy group

Properties

IUPAC Name

5-(bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c9-3-6-1-2-7(13-4-6)14-5-8(10,11)12/h1-2,4H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPIMUVHBBOWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CBr)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373243-81-2
Record name 5-(bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced using trifluoromethyl triflate as a reagent.

    Bromomethylation: The bromomethyl group can be introduced through a bromomethylation reaction, which typically involves the use of bromomethylating agents such as bromoform or dibromomethane under specific reaction conditions.

Industrial Production Methods

Industrial production methods for 5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The trifluoroethoxy group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a corresponding aldehyde or carboxylic acid.

Scientific Research Applications

5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: Its unique chemical properties make it suitable for the development of advanced materials, such as polymers and coatings.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene: Similar structure but with a benzene ring instead of a pyridine ring.

    5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.

Uniqueness

5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the presence of both a bromomethyl group and a trifluoroethoxy group on a pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it valuable for various applications in research and industry.

Biological Activity

5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound that has garnered interest in various biological applications due to its unique structural properties. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : 5-bromo-2-(2,2,2-trifluoroethoxy)pyridine
  • CAS Number : 126728-58-3
  • Molecular Formula : C7H5BrF3NO
  • Molecular Weight : 256.02 g/mol

Biological Activity Overview

The compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that 5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
  • Anticancer Properties : Research indicates that this compound may possess significant antiproliferative activity against several cancer cell lines. For instance, in vitro studies have demonstrated IC50 values ranging from 3.36 to 21.35 μM against human tumor cells, suggesting it could be a promising candidate for cancer therapy .
  • Antiviral Activity : There are indications that this compound may also exhibit antiviral properties, although specific viral targets and mechanisms remain to be fully elucidated.

The biological effects of 5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine are thought to arise from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways such as DNA replication and protein synthesis. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Receptor Modulation : Potential interactions with specific receptors have been proposed, which could influence various signaling pathways related to cell growth and survival.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerIC50 values of 3.36 - 21.35 μM in various tumor cells
AntiviralPreliminary evidence of activity

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative effects of various pyridine derivatives, 5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine was found to be particularly effective against the MCF-7 (breast adenocarcinoma) and DU145 (prostate carcinoma) cell lines. The selectivity index (SI) calculations indicated that this compound was approximately twice as cytotoxic as standard chemotherapeutics like 5-fluorouracil (5-FU), highlighting its potential as an effective anticancer agent .

Q & A

Q. What are the standard synthetic routes for 5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine, and how do reaction conditions impact yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example:
  • Route 1 : Bromination of a methyl group on the pyridine ring using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .
  • Route 2 : Substitution of a hydroxyl group with trifluoroethoxy using NaH in DMF, followed by bromomethylation .
  • Key Variables : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios (e.g., excess trifluoroethanol) influence yields (typically 60–85%). Purification often involves column chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • 1H/13C NMR : Identifies substituent positions (e.g., δ 4.5–5.0 ppm for -CH₂Br; δ 70–80 ppm for CF₃CH₂O in 13C) .
  • Mass Spectrometry (EI-MS) : Confirms molecular ion [M+H]+ (e.g., m/z 284 for C₈H₇BrF₃NO) .
  • IR Spectroscopy : Detects C-Br stretching (~550 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : The -OCH₂CF₃ group is strongly electron-withdrawing (σₚ ≈ 0.52), which:
  • Reduces Electron Density : Lowers LUMO energy, enhancing susceptibility to nucleophilic attack at the bromomethyl site .
  • Impacts Coupling Efficiency : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ and elevated temperatures (80–100°C) due to steric hindrance from CF₃ .
  • Case Study : In a Heck reaction, the trifluoroethoxy group reduced regioselectivity by 15% compared to methoxy analogs .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for anticancer activity?

  • Methodological Answer : Conflicting SAR data often arise from substituent positional effects. Strategies include:
  • Systematic Substitution : Compare analogs with bromomethyl at positions 3, 4, or 5 (e.g., 5-bromo vs. 3-bromo derivatives show 2x差异 in IC₅₀ against MCF-7 cells) .
  • Computational Modeling : Density Functional Theory (DFT) predicts charge distribution; e.g., CF₃O-group increases electrophilicity at C2, enhancing DNA intercalation .
  • Bioassay Standardization : Use consistent cell lines (e.g., NCI-60 panel) and controls (e.g., doxorubicin) to normalize activity data .

Q. How can thermal analysis (TGA/DSC) inform stability during formulation development?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Reveals decomposition onset at ~180°C, correlating with loss of CF₃CH₂O moiety .
  • Differential Scanning Calorimetry (DSC) : Detects melting endotherms (mp ~90–95°C) and polymorphic transitions (e.g., Form I → Form II at 70°C) .
  • Application : Lyophilization below 50°C preserves integrity, while melt extrusion requires stabilizers (e.g., PVP K30) .

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